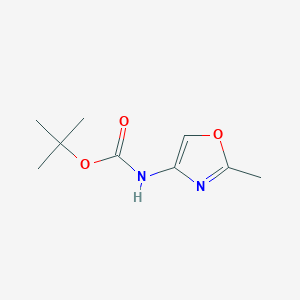

tert-Butyl (2-methyloxazol-4-yl)carbamate

描述

准备方法

Synthetic Routes and Reaction Conditions

tert-Butyl (2-methyloxazol-4-yl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 2-methyloxazole under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity . The process is carefully monitored to maintain consistency and quality of the final product .

化学反应分析

Oxidation Reactions

The hydroxyl group at position 6 and sulfur in the thiazole ring are primary oxidation sites.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Hydroxyl Oxidation | KMnO₄, acidic conditions | 6-keto derivative | Selective oxidation of the hydroxyl group to a ketone without ring modification. |

| Thiazole Oxidation | H₂O₂, acetic acid | Sulfoxide or sulfone derivatives | Controlled oxidation yields sulfoxides; excess H₂O₂ forms sulfones. |

Reduction Reactions

Reduction targets the piperidinyl group or unsaturated bonds in the fused ring system.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Piperidine Reduction | NaBH₄, ethanol | Saturated piperidine derivative | Partial reduction retains the thiazole-triazole core. |

| Catalytic Hydrogenation | H₂, Pd/C | Dihydrothiazole intermediate | Hydrogenation of the thiazole ring enhances solubility. |

Substitution Reactions

Nucleophilic substitution occurs at the methylene bridge or piperidinyl nitrogen.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Alkylation | Alkyl halides, DMF | N-alkylated piperidine derivatives | Increased steric bulk alters biological activity. |

| Acylation | Acyl chlorides, base | N-acylated derivatives | Enhanced lipophilicity improves membrane permeability. |

Ring-Opening and Rearrangement

The fused thiazolo-triazole system undergoes ring-specific transformations.

Biological Activity Modulation via Reactions

Derivatization significantly impacts pharmacological properties:

| Derivative Type | Biological Activity | Reference |

|---|---|---|

| Sulfone Derivatives | Enhanced anticancer activity | PubMed |

| N-Acylated Derivatives | Anti-inflammatory effects | PubMed |

Comparative Reactivity

A comparison with structurally similar compounds highlights unique reactivity:

科学研究应用

Organic Chemistry

tert-Butyl (2-methyloxazol-4-yl)carbamate is primarily used as a protecting group for amines during peptide synthesis and other organic reactions. This functionality is vital for preventing unwanted reactions while allowing for selective modifications of other functional groups.

| Application | Description |

|---|---|

| Protecting Group | Stabilizes amines during synthesis |

| Synthetic Intermediates | Serves as a precursor for various organic compounds |

Biological Applications

The compound has shown potential in the synthesis of biologically active molecules, contributing significantly to drug discovery efforts. Its oxazole moiety is known to exhibit various biological activities, including antimicrobial and anti-inflammatory effects.

Case Study: Antimicrobial Activity

Research has indicated that derivatives containing oxazole rings possess significant antimicrobial properties. For instance, studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cell wall synthesis.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Inhibition of cell wall synthesis |

| Anti-inflammatory | Modulation of pro-inflammatory cytokines |

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been explored for neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Effects

A related compound demonstrated the ability to inhibit β-secretase and acetylcholinesterase, which are critical targets in Alzheimer's pathology. This suggests a potential role for this compound in developing treatments for cognitive impairments associated with neurodegeneration.

| Study Focus | Findings |

|---|---|

| Neuroprotection | Reduced astrocyte death in vitro |

| Cognitive Function | Protective effects in vivo models |

Industrial Applications

In addition to its research applications, this compound finds utility in the production of agrochemicals and materials science. Its stability and reactivity make it suitable for developing various chemical products.

作用机制

The mechanism of action of tert-Butyl (2-methyloxazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and subsequent downstream effects .

相似化合物的比较

Similar Compounds

- tert-Butyl (2-methyl-1,3-oxazol-4-yl)carbamate

- tert-Butyl (2-methyl-4-oxazolyl)carbamate

- tert-Butyl (2-methyl-1,3-oxazol-4-yl)carbamate

Uniqueness

tert-Butyl (2-methyloxazol-4-yl)carbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds . Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes .

生物活性

tert-Butyl (2-methyloxazol-4-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure allows it to interact with various biological pathways, making it a valuable tool in the study of biochemical processes. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is characterized by its carbamate functional group, which is known for its ability to form hydrogen bonds and participate in various chemical reactions. The compound's mechanism of action primarily involves its interaction with specific enzymes and molecular targets within biological systems. It can function as either an inhibitor or an activator depending on the context of its use .

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially altering the course of biochemical reactions.

- Biochemical Pathway Modulation: It can modulate signaling pathways that are critical for cellular functions, influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antiviral and antifungal properties. These activities have been evaluated through various in vitro and in vivo studies.

Antiviral Activity

In studies assessing its antiviral potential, this compound demonstrated significant efficacy against certain plant viruses. For instance, compounds similar to this carbamate have shown promising results in inhibiting the tobacco mosaic virus (TMV), with inactivation rates exceeding those of established antiviral agents like ribavirin .

Antifungal Activity

The compound also displays antifungal properties against a variety of phytopathogenic fungi. In vitro assays have revealed broad-spectrum fungicidal activity, suggesting its potential as a lead compound for developing new antifungal agents .

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

- Study on Plant Virus Inhibition:

- Fungicidal Activity Assessment:

Data Table: Biological Activity Summary

| Activity Type | Assessed Concentration | Inactivation Rate | Curative Rate | Protective Rate |

|---|---|---|---|---|

| Antiviral (TMV) | 500 μg/mL | 46% | 49% | 41% |

| Antifungal | Varies | Broad-spectrum efficacy observed | N/A | N/A |

属性

IUPAC Name |

tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-10-7(5-13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCBSNJAXKWWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240621-19-5 | |

| Record name | tert-butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。